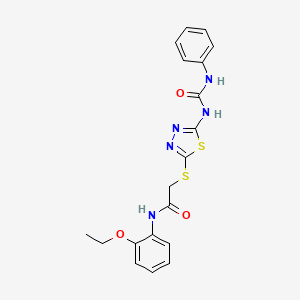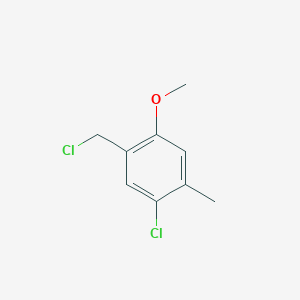
4-Chloro-2-chloromethyl-5-methylanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-chloromethyl-5-methylanisole (CCMA) is a chemical compound that has gained attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CCMA is a derivative of anisole and has a molecular formula of C9H10Cl2O.
科学的研究の応用
4-Chloro-2-chloromethyl-5-methylanisole has been found to have potential applications in various scientific fields. In material science, this compound has been used as a building block for the synthesis of novel organic materials with interesting optical and electronic properties. In agriculture, this compound has been shown to have herbicidal properties and can be used as a selective herbicide to control weeds. In medicine, this compound has been investigated for its potential as an anti-cancer agent and as a drug for the treatment of Alzheimer's disease.
作用機序
The mechanism of action of 4-Chloro-2-chloromethyl-5-methylanisole is not fully understood, but it is believed to involve the inhibition of certain enzymes or proteins in the target cells. In the case of its herbicidal properties, this compound has been shown to inhibit the activity of an enzyme called protoporphyrinogen oxidase, which is involved in the biosynthesis of chlorophyll in plants. In the case of its anti-cancer properties, this compound has been shown to induce apoptosis or programmed cell death in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects depending on the target cells or organisms. In plants, this compound inhibits the biosynthesis of chlorophyll, leading to the death of the plant. In cancer cells, this compound induces apoptosis, leading to the death of the cancer cells. In animal models, this compound has been shown to have neuroprotective effects and can improve cognitive function.
実験室実験の利点と制限
4-Chloro-2-chloromethyl-5-methylanisole has several advantages for lab experiments, including its stability, ease of synthesis, and potential for multiple applications. However, this compound also has some limitations, including its toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for 4-Chloro-2-chloromethyl-5-methylanisole research, including the development of novel organic materials with interesting optical and electronic properties, the investigation of its potential as a selective herbicide for weed control, and the development of this compound derivatives with improved anti-cancer and neuroprotective properties. Further research is also needed to fully understand the mechanism of action of this compound and its potential side effects in different organisms.
In conclusion, this compound is a chemical compound with potential applications in various scientific fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in different fields and to address its limitations and potential side effects.
合成法
4-Chloro-2-chloromethyl-5-methylanisole can be synthesized through a multi-step process starting from anisole. The first step involves the chlorination of anisole with chlorine gas in the presence of a catalyst to form 4-chloroanisole. This is followed by the chloromethylation of 4-chloroanisole with formaldehyde and hydrogen chloride to form 4-chloro-2-chloromethylanisole. Finally, the methylation of 4-chloro-2-chloromethylanisole with methyl iodide yields this compound.
特性
IUPAC Name |
1-chloro-5-(chloromethyl)-4-methoxy-2-methylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O/c1-6-3-9(12-2)7(5-10)4-8(6)11/h3-4H,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCGSDDTXQLDOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)CCl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

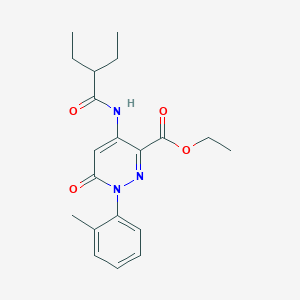
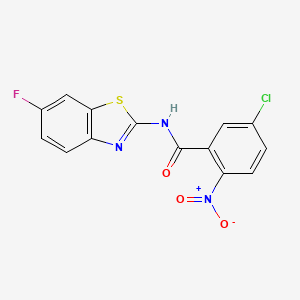
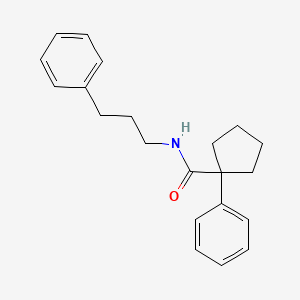
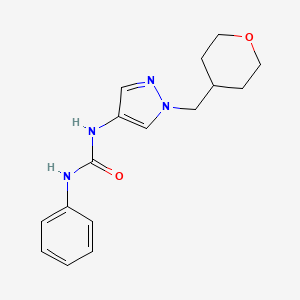
![Methyl 8-fluoro-2-(oxolan-3-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B2400105.png)

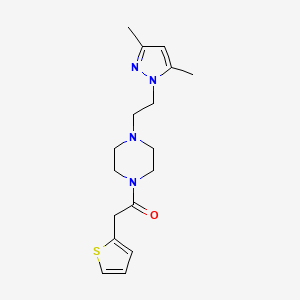
![1-(2-(dimethylamino)ethyl)-3-hydroxy-5-(5-methylfuran-2-yl)-4-(2-methylimidazo[1,2-a]pyridine-3-carbonyl)-1H-pyrrol-2(5H)-one](/img/structure/B2400114.png)
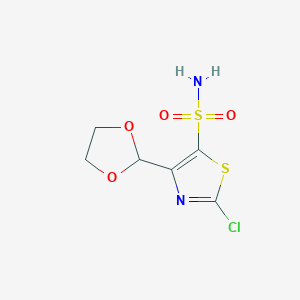
![3-(2,2-dimethoxyethyl)-5-(2-propynylsulfanyl)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazole](/img/structure/B2400118.png)
![N-(cyanomethyl)-2-({3,5-difluoro-[1,1'-biphenyl]-2-yl}amino)acetamide](/img/structure/B2400119.png)
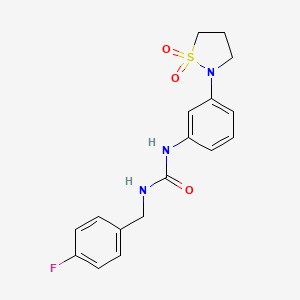
![8-(2-((2,5-dimethoxyphenyl)amino)ethyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2400122.png)
